molecular formula C7H8ClN3S B1596848 Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride CAS No. 830330-21-7

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride

Cat. No.: B1596848
CAS No.: 830330-21-7
M. Wt: 201.68 g/mol
InChI Key: LULBYGUOYLBVFL-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride is a heterocyclic aromatic compound with the molecular formula C7H8ClN3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride typically involves the reaction of benzo[c][1,2,5]thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]oxadiazole: Similar structure but with an oxygen atom instead of sulfur.

    Benzo[d][1,2,3]thiadiazole: Different positioning of the nitrogen atoms in the ring.

    4,7-Dibromobenzo[c][1,2,5]thiadiazole: A brominated derivative with different reactivity

Uniqueness

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULBYGUOYLBVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383580
Record name 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830330-21-7
Record name 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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